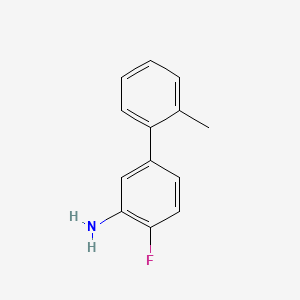

4-Fluoro-2'-methylbiphenyl-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-2’-methylbiphenyl-3-amine is a synthetic compound belonging to the class of biphenylamines. It has the molecular formula C13H12FN and a molecular weight of 201.244 g/mol . This compound is primarily used in scientific research and has diverse applications in fields such as pharmaceuticals and material science due to its unique properties.

準備方法

The synthesis of 4-Fluoro-2’-methylbiphenyl-3-amine typically involves the Suzuki-Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include:

Reagents: Aryl halide (e.g., 4-fluorobromobenzene), organoboron compound (e.g., 2-methylphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

Solvent: Typically, a mixture of water and an organic solvent such as toluene or ethanol.

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

化学反応の分析

4-Fluoro-2’-methylbiphenyl-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

4-Fluoro-2’-methylbiphenyl-3-amine has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Indole Derivatives: It is used in the synthesis of indole derivatives, which have various biological activities such as antiviral, anti-inflammatory, and anticancer properties.

Fluorinated Pyridines: It is utilized in the synthesis of fluorinated pyridines, which have applications in local radiotherapy of cancer.

Fluorinated Polymers: This compound can be used in the synthesis of fluorinated polymers, which exhibit unique properties like chemical resistance and thermal stability.

作用機序

The mechanism of action of 4-Fluoro-2’-methylbiphenyl-3-amine is not extensively documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects.

類似化合物との比較

4-Fluoro-2’-methylbiphenyl-3-amine can be compared with other biphenylamines and fluorinated compounds:

Similar Compounds: 4-Fluorobiphenyl, 2’-Methylbiphenyl-3-amine, and other fluorinated biphenyl derivatives.

Uniqueness: The presence of both a fluorine atom and a methyl group on the biphenyl structure imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions.

生物活性

4-Fluoro-2'-methylbiphenyl-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound consists of a biphenyl structure with a fluorine atom at the para position of one phenyl ring and a methyl group at the ortho position relative to the amine group on the other phenyl ring. Its molecular formula is C13H12FN, which contributes to its unique chemical properties, including increased lipophilicity and reactivity due to the presence of both amino and fluoro groups.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : The compound has shown promise in inhibiting viral replication pathways, potentially offering therapeutic avenues for viral infections.

- Anti-inflammatory Properties : Studies suggest that it may modulate inflammatory pathways, contributing to reduced inflammation in various models.

- Anticancer Effects : Preliminary studies indicate that it may induce apoptosis in cancer cells, particularly through mechanisms involving the modulation of key signaling pathways such as AKT phosphorylation .

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets involved in disease pathways. For instance, its potential role as a PD-L1 inhibitor suggests it may affect immune checkpoint pathways, enhancing anti-tumor immunity .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Chloro-2'-methylbiphenyl-3-amine | Chlorine instead of fluorine | Different electronic properties |

| 4-Bromo-2'-methylbiphenyl-3-amine | Bromine instead of fluorine | Higher reactivity due to bromine |

| 4-Methoxy-2'-methylbiphenyl-3-amine | Methoxy group instead of fluorine | Enhanced solubility in organic solvents |

| 4-Nitro-2'-methylbiphenyl-3-amines | Nitro group addition | Potential for increased biological activity |

Case Studies and Research Findings

Recent studies have highlighted the anticancer potential of biphenyl derivatives similar to this compound. For example, a derivative known as 12j–4 was found to induce apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of 2.68 ± 0.27 μM. This compound works by preventing AKT phosphorylation, thereby promoting tumor cell death through non-immune pathways .

In another study focusing on biphenyl derivatives as PD-L1 blockers, compounds exhibiting similar structural features demonstrated significant anti-tumor effects by modulating immune responses and inducing apoptosis in cancer cells .

特性

IUPAC Name |

2-fluoro-5-(2-methylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRWLOMIDJYKHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。